

# LNS8801: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                  |           |
|----------------------|----------------------------------|-----------|
|                      | rel-1-((3aR,4S,9bS)-4-(6-Bromo-  |           |
|                      | 1,3-benzodioxol-5-yl)-3a,4,5,9b- |           |
| Compound Name:       | tetrahydro-3H-                   |           |
|                      | cyclopenta(c)quinolin-8-         |           |
|                      | yl)ethanone                      |           |
| Cat. No.:            | B1674299                         | Get Quote |

An In-depth Review of the Chemical Structure, Physicochemical Properties, and Biological Activity of the selective GPER agonist, LNS8801.

This technical guide provides a detailed overview of LNS8801, a potent and selective agonist of the G Protein-Coupled Estrogen Receptor (GPER). LNS8801 is the active enantiomer of the racemic mixture G-1 and is currently under investigation for its therapeutic potential in oncology.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the chemical, physical, and biological properties of LNS8801, along with detailed experimental protocols and an exploration of its mechanism of action.

# **Chemical Structure and Physicochemical Properties**

LNS8801, with the chemical formula C<sub>21</sub>H<sub>18</sub>BrNO<sub>3</sub>, is a non-steroidal small molecule.[3] Its IUPAC name is 1-[(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone.[4] LNS8801 is the single enantiomer responsible for the anticancer effects previously attributed to the racemic compound G-1.[2]

Table 1: Chemical Identifiers and Properties of LNS8801



| Property          | Value                                                                                                                        | Reference |  |
|-------------------|------------------------------------------------------------------------------------------------------------------------------|-----------|--|
| IUPAC Name        | 1-[(3aS,4R,9bR)-4-(6-bromo-<br>1,3-benzodioxol-5-<br>yl)-3a,4,5,9b-tetrahydro-3H-<br>cyclopenta[c]quinolin-8-<br>yl]ethanone | [4]       |  |
| Synonyms          | G-1 (active enantiomer), LNS-                                                                                                | [3][4]    |  |
| CAS Number        | 925419-55-2                                                                                                                  | [5]       |  |
| Molecular Formula | C21H18BrNO3                                                                                                                  | [3]       |  |
| Molecular Weight  | 412.3 g/mol [3]                                                                                                              |           |  |
| SMILES            | CC(=O)C1=CC2=C(C=C1)N INVALID-LINK C4=CC5=C(C=C4Br)OCO5                                                                      | [4]       |  |

Table 2: Physicochemical Properties of LNS8801

| Property   | Value                                                                                 | Reference |  |
|------------|---------------------------------------------------------------------------------------|-----------|--|
| Solubility | DMF: 30 mg/mLDMSO: 20<br>mg/mLEthanol: 1<br>mg/mLDMF:PBS (pH 7.2)<br>(1:1): 0.5 mg/mL | [3]       |  |
| UV max     | 242, 329 nm                                                                           | [3]       |  |
| Appearance | White to off-white solid                                                              |           |  |
| Storage    | Store at -20°C                                                                        | [6]       |  |

# **Mechanism of Action and Signaling Pathways**

LNS8801 is a selective agonist of the G Protein-Coupled Estrogen Receptor (GPER), binding with a high affinity (Ki = 11 nM).[3][6] Unlike classical nuclear estrogen receptors, GPER is a







transmembrane receptor that mediates rapid, non-genomic signaling cascades.[4] The activation of GPER by LNS8801 has been shown to have potent anti-tumor activities across a range of cancer types, including melanoma and pancreatic cancer.[2][5]

The primary mechanism of action involves the GPER-dependent suppression of key tumor-associated genes, most notably c-Myc and Programmed Death-Ligand 1 (PD-L1).[4] This leads to an inhibition of tumor cell proliferation and an enhancement of anti-tumor immunity.[4]

## **GPER-Mediated Signaling Cascade**

Upon binding of LNS8801, GPER activates downstream signaling pathways, a key one being the production of cyclic adenosine monophosphate (cAMP) and the subsequent activation of cAMP response element-binding protein (CREB).[5] While the precise molecular steps are still under investigation, evidence suggests that GPER activation leads to the ubiquitination and proteasomal degradation of the oncoprotein c-Myc.





Click to download full resolution via product page

GPER Signaling Pathway leading to c-Myc degradation.



In some cancer cell types, such as acute myeloid leukemia (AML), LNS8801 has been shown to induce cell death through a GPER-independent mechanism involving the production of reactive oxygen species (ROS) and activation of the endoplasmic reticulum (ER) stress pathway.

# **Experimental Protocols**

This section provides an overview of key experimental methodologies used in the preclinical evaluation of LNS8801.

## In Vivo Murine Melanoma Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using the YUMM1.7 murine melanoma cell line to evaluate the in vivo efficacy of LNS8801.

#### Materials:

- YUMM1.7 murine melanoma cells
- C57BL/6 mice (6-8 weeks old)
- LNS8801
- Vehicle (e.g., 0.5% hydroxypropyl methylcellulose (HPMC) in water, or 10% DMSO/90%
   PEG400 for oral administration; sesame oil for subcutaneous administration)[2]
- Matrigel (optional)
- Sterile PBS, syringes, and needles

#### Procedure:

- Cell Culture: Culture YUMM1.7 cells in appropriate media until they reach 80-90% confluency.
- Cell Preparation: Harvest cells by trypsinization, wash with sterile PBS, and resuspend in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10<sup>6</sup> cells/100 μL.







- Tumor Implantation: Subcutaneously inject 100 μL of the cell suspension into the flank of each C57BL/6 mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer LNS8801 (e.g., 1 mg/kg, orally or subcutaneously) or vehicle daily.[2]
- Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³), or for a specified duration. Euthanize mice and excise tumors for further analysis (e.g., Western blot, immunohistochemistry).





Click to download full resolution via product page

Workflow for in vivo evaluation of LNS8801.



### **CRISPR-Cas9 Mediated GPER Knockout**

This protocol outlines the general steps for generating GPER knockout cell lines using CRISPR-Cas9 technology to validate the GPER-dependency of LNS8801's effects.

#### Materials:

- Target cells (e.g., YUMM1.7 melanoma cells)
- gRNA expression vector (e.g., pSpCas9(BB)-2A-Puro)
- GPER-specific gRNA sequences
- Lipofectamine or other transfection reagent
- · Puromycin or other selection agent
- Single-cell cloning supplies

#### Procedure:

- gRNA Design: Design and clone gRNAs targeting a critical exon of the GPER gene into the Cas9 expression vector.
- Transfection: Transfect the target cells with the gRNA-Cas9 plasmid using a suitable transfection reagent.
- Selection: Select for transfected cells by adding the appropriate selection agent (e.g., puromycin) to the culture medium.
- Single-Cell Cloning: Isolate single cells from the selected population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
- Expansion and Validation: Expand the single-cell clones and validate GPER knockout by Western blot and genomic DNA sequencing.
- Functional Assays: Use the validated GPER knockout and control cell lines in functional assays (e.g., cell proliferation, migration) to assess the GPER-dependency of LNS8801's



effects.

# **Summary of Biological Activity**

LNS8801 exhibits a range of anti-tumor activities, primarily mediated through its agonistic action on GPER.

Table 3: Summary of LNS8801 Biological Activity

| Activity                                 | Description                                        | Key Findings                                                                                                | Reference |
|------------------------------------------|----------------------------------------------------|-------------------------------------------------------------------------------------------------------------|-----------|
| Receptor Binding                         | Selective agonist for GPER.                        | Ki of 11 nM for GPER. No significant binding to classical estrogen receptors (ER $\alpha$ and ER $\beta$ ). | [3][6]    |
| In Vitro Anti-<br>Proliferative Activity | Inhibits the growth of various cancer cell lines.  | Potent inhibition of melanoma and pancreatic ductal adenocarcinoma cells.                                   | [2]       |
| In Vivo Anti-Tumor<br>Efficacy           | Suppresses tumor growth in xenograft models.       | Orally bioavailable<br>and effective at low<br>doses (e.g., 1 mg/kg)<br>in murine melanoma<br>models.       | [2]       |
| Mechanism of Action                      | GPER-dependent downregulation of oncoproteins.     | Suppresses c-Myc<br>and PD-L1<br>expression.                                                                | [4]       |
| Immunomodulation                         | Enhances anti-tumor immune responses.              | GPER activation may induce immune memory.                                                                   | [4]       |
| GPER-Independent<br>Effects              | Induction of ROS and ER stress in certain cancers. | Observed in acute<br>myeloid leukemia<br>(AML) cells.                                                       |           |



## Conclusion

LNS8801 is a promising, orally bioavailable, and selective GPER agonist with potent anti-tumor activity demonstrated in preclinical models. Its mechanism of action, primarily involving the GPER-dependent downregulation of c-Myc, provides a strong rationale for its continued investigation as a novel cancer therapeutic. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, are intended to facilitate further research and development of this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. LNS-8801 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. rel-1-((3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinolin-8-yl)ethanone | C21H18BrNO3 | CID 5322399 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [LNS8801: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674299#lns8801-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com